molecular formula C9H12BrNO2 B13981155 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine

3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine

Katalognummer: B13981155
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: LPHWGUKPJPPBIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the third position, a 2-methoxyethoxy group at the sixth position, and a methyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine can be achieved through several methods. One common method involves the bromination of 6-(2-methoxyethoxy)-2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

    Substitution Reactions: 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products may include pyridine carboxylic acids or pyridine N-oxides.

    Reduction: Products may include partially or fully reduced pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: The compound is used in the development of biologically active molecules, including potential drug candidates. Its derivatives may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. It is also employed in the production of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the methoxyethoxy group can influence its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

    3-Bromo-2-methoxybenzoic acid: This compound has a similar bromine and methoxy substitution pattern but differs in the core structure (benzoic acid vs. pyridine).

    3-Bromo-6-methoxy-2-methylpyridine: Similar structure but lacks the 2-methoxyethoxy group.

    6-Bromo-2-methylpyridine: Similar core structure but lacks the methoxyethoxy group and has bromine at a different position.

Uniqueness: 3-Bromo-6-(2-methoxyethoxy)-2-methylpyridine is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Eigenschaften

Molekularformel

C9H12BrNO2

Molekulargewicht

246.10 g/mol

IUPAC-Name

3-bromo-6-(2-methoxyethoxy)-2-methylpyridine

InChI

InChI=1S/C9H12BrNO2/c1-7-8(10)3-4-9(11-7)13-6-5-12-2/h3-4H,5-6H2,1-2H3

InChI-Schlüssel

LPHWGUKPJPPBIT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)OCCOC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.